molecular formula C8H9Br B049273 4-Methylbenzyl bromide CAS No. 104-81-4

4-Methylbenzyl bromide

Cat. No.: B049273
CAS No.: 104-81-4
M. Wt: 185.06 g/mol
InChI Key: WZRKSPFYXUXINF-UHFFFAOYSA-N
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Description

4-Methylbenzyl bromide: is an organic compound with the molecular formula C8H9Br p-Xylyl bromide . This compound is characterized by a benzene ring substituted with a bromomethyl group and a methyl group at the para position. It is a colorless to pale yellow liquid with a boiling point of approximately 218-220°C and a melting point of 34-36°C .

Scientific Research Applications

Chemistry: 4-Methylbenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzyl compounds .

Biology and Medicine: It is used in the synthesis of various pharmaceuticals and biologically active molecules. For example, it serves as a building block in the synthesis of certain drugs and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals .

Safety and Hazards

4-Methylbenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective clothing and avoiding breathing dust .

Mechanism of Action

Target of Action

4-Methylbenzyl bromide is a chemical compound with the formula CH3C6H4CH2Br . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in this compound is replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond. This results in the introduction of the 4-methylbenzyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. For instance, it can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it participates in. As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . It should be stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methylbenzyl alcohol using phosphorus tribromide in dry benzene at room temperature . The reaction proceeds as follows:

CH3C6H4CH2OH+PBr3CH3C6H4CH2Br+H3PO3\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{OH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Br} + \text{H}_3\text{PO}_3 CH3​C6​H4​CH2​OH+PBr3​→CH3​C6​H4​CH2​Br+H3​PO3​

Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of p-xylene . The process involves heating p-xylene to around 120°C and adding bromine under strong light to facilitate the reaction . The reaction mixture is then dried and subjected to vacuum distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide to form 4-methylbenzyl cyanide.

CH3C6H4CH2Br+NaCNCH3C6H4CH2CN+NaBr\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Br} + \text{NaCN} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{CN} + \text{NaBr} CH3​C6​H4​CH2​Br+NaCN→CH3​C6​H4​CH2​CN+NaBr

    Oxidation: this compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents like potassium permanganate.

CH3C6H4CH2Br+KMnO4CH3C6H4COOH+MnO2+KBr\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Br} + \text{KMnO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{MnO}_2 + \text{KBr} CH3​C6​H4​CH2​Br+KMnO4​→CH3​C6​H4​COOH+MnO2​+KBr

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    4-Methylbenzyl cyanide: from nucleophilic substitution.

    4-Methylbenzoic acid: from oxidation.

Comparison with Similar Compounds

    Benzyl bromide: Similar structure but lacks the methyl group on the benzene ring.

    4-Methoxybenzyl bromide: Contains a methoxy group instead of a methyl group.

    4-Fluorobenzyl bromide: Contains a fluorine atom instead of a methyl group.

Uniqueness: 4-Methylbenzyl bromide is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzyl bromides .

Properties

IUPAC Name

1-(bromomethyl)-4-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
Source PubChem
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InChI Key

WZRKSPFYXUXINF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID7059305
Record name Benzene, 1-(bromomethyl)-4-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline]
Record name p-Xylyl bromide
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Boiling Point

220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg
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Flash Point

98 °C (208 °F) - closed cup
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Solubility

Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform
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Density

1.324 g/cu cm at 25 °C
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Vapor Pressure

0.09 [mmHg]
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Color/Form

Needles from alcohol

CAS No.

104-81-4
Record name 4-Methylbenzyl bromide
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Melting Point

34 °C
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Synthesis routes and methods

Procedure details

Toluene (18 g) was added to a mixture of acetic acid (25 ml) and hydrobromic acid (95 ml), followed by trioxane (6.6 g) and benzyltriethylammonium bromide (2.0 g). The mixture was then heated to 70° C. and stirred well at the same temperature for 20 hours. After cooling to room temperature, the mixture was extracted with dichloromethane and then concentrated to give oil residue. The oil residue was distilled under vacuum to give the target product, 4-bromomethyltoluene (30.0 g). Result of measurement by NMR(CDCl3, ppm) was 2.4(3H, s), 4.5(2H, s), 7.3(4H, dd).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Methylbenzyl bromide useful in polymer chemistry?

A1: this compound acts as an effective initiator in living carbocationic polymerization, specifically for the production of polyisobutylene (PIB) []. This process allows for controlled polymer chain growth, leading to well-defined polymers with specific properties.

Q2: How does the initiation rate of this compound compare to other initiators in living carbocationic polymerization?

A2: Research indicates that this compound, along with similar benzyl halide initiators, exhibits a slow initiation rate in the living carbocationic polymerization of isobutylene when compared to other initiator systems []. This slow initiation is attributed to the equilibrium between the dormant and active states of both the initiator and the growing polymer chain ends.

Q3: Can this compound be used to create unique polymer structures?

A3: Yes, this compound, particularly when combined with titanium tetrachloride (TiCl4) as a co-initiator, enables the synthesis of asymmetric telechelic PIB []. This type of polymer is characterized by having two different functional groups at each end of the chain, opening possibilities for further derivatization and specific applications.

Q4: How does the solvent environment impact the reactivity of this compound?

A4: Studies focusing on electron transfer processes involving this compound have revealed a significant solvent effect []. The presence of water as a co-solvent in N,N-dimethylformamide notably enhances the reaction rate. This observation suggests a shift in the reaction pathway toward an SN1-like mechanism, with the transition state exhibiting enhanced carbonium ion character.

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